molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7

Ethyl 3-[(2-phenylethyl)amino]propanoate

Cat. No. B3133559
CAS RN: 3936-54-7
M. Wt: 221.29 g/mol
InChI Key: BWGWNMRMEDERRE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, including Ethyl 3-[(2-phenylethyl)amino]propanoate, can participate in a variety of chemical reactions. They can undergo hydrolysis to form alcohols and acids . They can also participate in condensation reactions .

Scientific Research Applications

Biomarkers for Tobacco Exposure and Cancer Research

Research on human urinary carcinogen metabolites, including metabolites of benzene and nitrosamines specific to tobacco products, provides essential insights into the carcinogen dose, exposure identification, and metabolism in humans. Such biomarkers are critical for studying tobacco's role in cancer, particularly with new tobacco products and harm reduction strategies (Hecht, 2002).

Ethylene and Plant Biology

Ethylene's role in plants, including its biosynthesis, signaling, and physiological effects, has been extensively reviewed. The precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), also plays significant roles beyond being a precursor, indicating a complex interplay in plant biology that could be relevant to understanding the biological activity of related compounds (Van de Poel & Van Der Straeten, 2014).

Ethylmercury Toxicology

The examination of ethylmercury and its ability to cross the blood-brain barrier contributes to understanding the toxicological profiles of mercury-containing compounds. Such research informs safety assessments and health risk analyses of chemical exposures (Kern et al., 2019).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrate the complexity of microbial degradation pathways and the influence of co-contaminants. This area of research is crucial for environmental science, remediation strategies, and understanding the broader ecological impacts of chemical compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWNMRMEDERRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylethyl amine (10 g) was dissolved in EtOH (50 ml) and then treated with acrylic acid ethyl ester (8.3 g) dropwise under argon at RT. The resulting mixture was allowed to stir over night and was evaporated and dried in vacuo. The residue (18.9 g) was used without further purification. Colorless liquid, MS (ESI): 222.3 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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